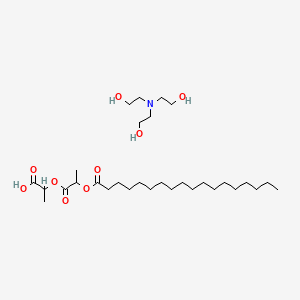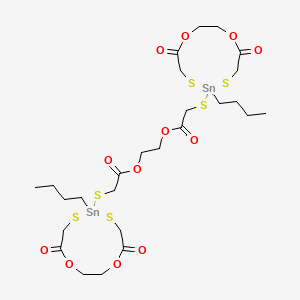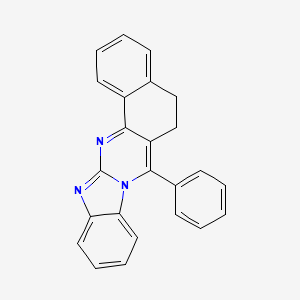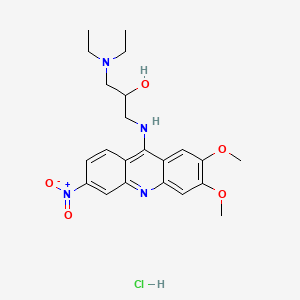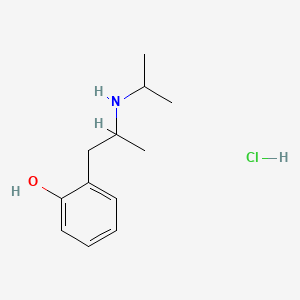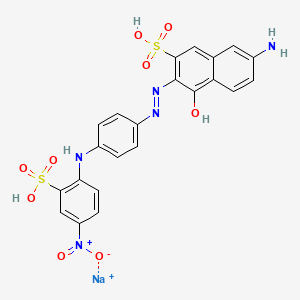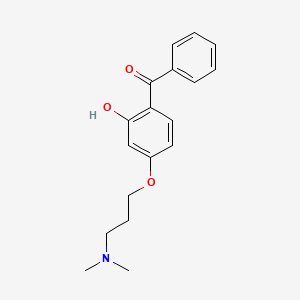
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is an organic compound with a complex structure that includes a propanoic acid moiety and a phenoxy group substituted with hydroxy and oxopropyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- typically involves the reaction of phenol derivatives with propanoic acid derivatives under controlled conditions. One common method includes the reaction of 2-hydroxy-5-(1-oxopropyl)phenol with propanoic acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxopropyl group can produce an alcohol .
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and rubber additives.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: This compound has a similar structure but with a methoxy group instead of an oxopropyl group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound features a benzene ring with tert-butyl groups and a hydroxy group.
Uniqueness
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
137150-49-3 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-propanoylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-9(13)8-3-4-11(10(14)7-8)17-6-5-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
Clave InChI |
IWFMBEADTWZVJP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)OCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


